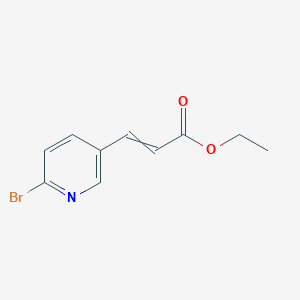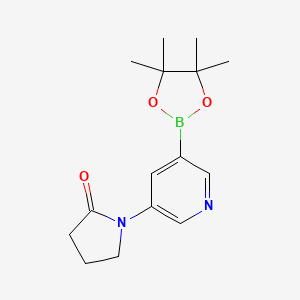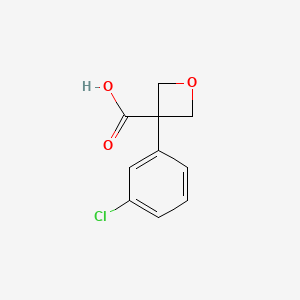
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid (CPCPCA) is a synthetic organic compound with a wide range of applications in scientific research. CPCPCA is a versatile compound that has been used in a variety of studies, ranging from biochemical to physiological studies. It has been used in the synthesis of various drugs and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Inhibition of Metabolic Enzymes : 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid and its derivatives have been studied for their ability to inhibit specific metabolic enzymes. For instance, certain compounds structurally related to 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid have shown potential in inhibiting 5-oxoprolinase, an enzyme involved in the metabolic pathway of glutathione. This inhibition is significant for researching metabolic disorders and could pave the way for developing therapeutic agents for conditions like 5-oxoprolinuria, characterized by a deficiency in renal 5-oxoprolinase activity (van der Werf et al., 1973).
Anticonvulsant Properties : Research into compounds related to 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid has also highlighted their potential anticonvulsant properties. A study focused on the synthesis of new amides derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and their anticonvulsant activities revealed promising results. These compounds, when tested in preclinical seizure models, exhibited a broad spectrum of activity, suggesting their potential in treating epilepsy and related disorders (Obniska et al., 2017).
Impact on Intermediary Metabolism : Studies have also explored the effects of compounds akin to 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid on intermediary metabolism, particularly in liver cells. For example, certain derivatives have been shown to impact lipogenesis and fatty acid oxidation, providing insights into their potential effects on metabolic pathways and their implications for conditions such as diabetes and obesity (Vaartjes et al., 1986).
Antinflammatory and Analgesic Activities : The antiinflammatory and analgesic activities of related compounds, particularly those involving the pyrrolidine structure, have been investigated. Some derivatives have demonstrated potency comparable to or greater than established antiinflammatory and analgesic agents like indomethacin, suggesting their potential therapeutic applications in managing pain and inflammation (Muchowski et al., 1985).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, causing changes that result in their biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMBCQXORQIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
CAS RN |
1026093-70-8 | |
| Record name | 3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)





